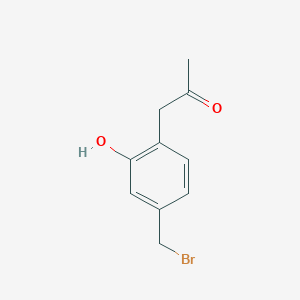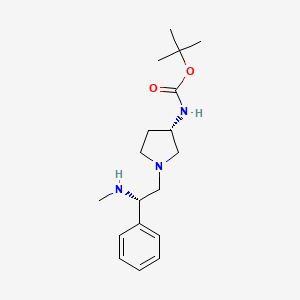
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a phenylethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenylethylamine Moiety: This step often involves reductive amination or other coupling reactions.
Protection of Functional Groups: The tert-butyl group is introduced to protect the amine functionality, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it useful in the development of new synthetic methodologies.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Tert-butyl (S)- (3- (hydroxymethyl)pyrrolidin-3-yl)carbamate
- Tert-butyl carbamate
Uniqueness
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is unique due to its combination of a pyrrolidine ring, a phenylethylamine moiety, and a tert-butyl protecting group. This combination imparts specific chemical properties and reactivity patterns that are distinct from other similar compounds.
特性
分子式 |
C18H29N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
tert-butyl N-[(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-15-10-11-21(12-15)13-16(19-4)14-8-6-5-7-9-14/h5-9,15-16,19H,10-13H2,1-4H3,(H,20,22)/t15-,16+/m0/s1 |
InChIキー |
GREJLORLGZDWEM-JKSUJKDBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C[C@H](C2=CC=CC=C2)NC |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC(C2=CC=CC=C2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



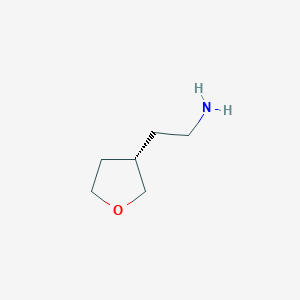
![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)

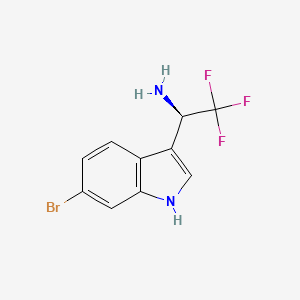


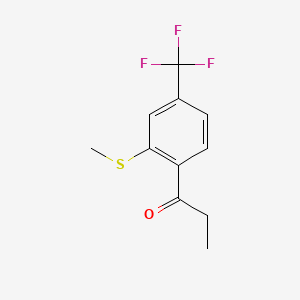




![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)
